Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Molecular weight Purification Chromatography

Triple-brominated imidazo[1,2-a]pyrazine-2-carboxylate featuring orthogonal Br handles at C3, C6, C8 for sequential Pd-catalyzed cross-coupling. C3 bromine reacts preferentially, enabling a controlled C3→C6→C8 derivatization strategy. Ethyl ester at C2 converts to carboxylic acid for amide conjugation. XLogP3 4.3 imparts higher lipophilicity vs. dibromo analogs, ideal for hydrophobic binding sites. Validated BET bromodomain inhibitor scaffold (UMB-32, BRD4 Kd=550 nM). Build poly-substituted libraries faster.

Molecular Formula C9H6Br3N3O2
Molecular Weight 427.87 g/mol
CAS No. 1252597-77-5
Cat. No. B1459628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS1252597-77-5
Molecular FormulaC9H6Br3N3O2
Molecular Weight427.87 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
InChIInChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3
InChIKeyLUMQKBLOZHEDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate: A Tri‑Brominated Imidazopyrazine Building Block for Medicinal Chemistry Procurement


Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1252597-77-5) is a fully brominated imidazo[1,2-a]pyrazine-2‑carboxylate derivative bearing bromine atoms at positions 3, 6, and 8, together with an ethyl ester at the 2‑position [1]. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in drug discovery, valued for its versatility in generating bioactive molecules that target kinases, bromodomains and other protein families [2].

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Substitute Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate


The precise arrangement of three bromine atoms at positions 3, 6, and 8, together with the ethyl ester at position 2, confers a distinctive reactivity profile that is not achievable with mono‑ or dibromo analogs, or with the non‑esterified parent heterocycle. The 3‑position bromine is particularly reactive toward palladium‑catalyzed cross‑coupling, as evidenced by the preferential C3 direct arylation reported in imidazo[1,2-a]pyrazine systems [1], while the additional bromines at positions 6 and 8 provide orthogonal functionalization handles for sequential derivatization [2]. The ethyl ester group further modulates solubility and can be hydrolyzed to the carboxylic acid for amide coupling, a transformation not available to the non‑esterified tribromo analog.

Product‑Specific Quantitative Evidence Guide for Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate


Higher Molecular Weight (427.87 g/mol) Enables Differential Purification and Conjugation

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate exhibits a molecular weight of 427.87 g/mol, which is 72.06 g/mol higher than its non‑esterified analog 3,6,8‑tribromoimidazo[1,2-a]pyrazine (355.81 g/mol) and 236.68 g/mol higher than the non‑brominated ethyl imidazo[1,2-a]pyrazine‑2‑carboxylate (191.19 g/mol). These differences are based on PubChem‑computed molecular weights [1][2][3].

Molecular weight Purification Chromatography

Elevated Lipophilicity (XLogP3 = 4.3) Compared to Dibromo (XLogP3 = 3.3) and Non‑Brominated (XLogP3 = 1.2) Analogs

The computed XLogP3‑AA value for Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 4.3, which is 1.0 unit higher than that of the 6,8‑dibromo ester analog (3.3) and 3.1 units higher than that of the non‑brominated ethyl imidazo[1,2-a]pyrazine‑2‑carboxylate (1.2) [1][2][3].

Lipophilicity LogP Drug‑likeness

Increased Topological Polar Surface Area (56.5 Ų) Relative to Non‑Ester Tribromo Analog (30.2 Ų)

The topological polar surface area (TPSA) of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 56.5 Ų, which is 26.3 Ų greater than that of its non‑esterified counterpart 3,6,8‑tribromoimidazo[1,2-a]pyrazine (TPSA 30.2 Ų) [1][2].

Polar surface area Solubility Permeability

Three Bromine Substituents Enable Sequential Site‑Selective Cross‑Coupling Unavailable with Di‑ or Non‑Brominated Analogs

This compound possesses three bromine atoms (positions 3, 6, 8), whereas the closest dibromo analog carries only two and the parent scaffold none. The 3‑position bromine is the most labile toward palladium‑catalyzed coupling, consistent with preferential C3 direct arylation reported for imidazo[1,2-a]pyrazines [1]. The remaining bromines at C6 and C8 serve as orthogonal handles for iterative Suzuki–Miyaura or Buchwald–Hartwig reactions to construct highly substituted analogs [2].

Cross‑coupling Sequential functionalization Chemical library synthesis

Higher Commercial Purity (98%) Compared to Dibromo Analog (95%) Reduces Additional Purification Steps

The commercially supplied purity of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate is 98% (by Leyan) , whereas the common dibromo analog Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is typically offered at 95% purity (e.g., Bidepharm) .

Purity Procurement Synthetic efficiency

Best Research and Industrial Application Scenarios for Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate


Medicinal Chemistry Synthesis of BET Bromodomain Inhibitors

The imidazo[1,2-a]pyrazine scaffold has been validated as a core structure for BET bromodomain inhibitors, exemplified by compound UMB‑32 (BRD4 Kd = 550 nM) [1]. Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine‑2‑carboxylate serves as an advanced intermediate that permits introduction of structural diversity at all three brominated positions via sequential cross‑coupling, accelerating structure‑activity relationship (SAR) exploration around this privileged chemotype.

Sequential Palladium‑Catalyzed Cross‑Coupling for Focused Library Synthesis

The differential reactivity of the C3 bromine versus the C6 and C8 bromines, supported by documented C3‑selective direct arylation of imidazo[1,2-a]pyrazines [2], allows chemists to perform a first coupling at C3 under mild conditions, followed by subsequent couplings at C6 and/or C8. This sequential strategy enables the efficient construction of poly‑substituted imidazo[1,2-a]pyrazine libraries for high‑throughput screening.

Building Block for Prodrug or Bioconjugate Design via Ester Hydrolysis

The ethyl ester at position 2 can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation with amines or amino acids. Compared to the non‑esterified tribromo analog (3,6,8‑tribromoimidazo[1,2-a]pyrazine), this compound offers an additional synthetic handle for conjugation, as evidenced by the significantly higher TPSA (56.5 vs. 30.2 Ų) and the presence of an ester moiety [3].

Optimization of Lipophilicity in Lead Compound Development

With a computed XLogP3 of 4.3, this building block imparts markedly higher lipophilicity to final compounds than the dibromo (XLogP3 3.3) or non‑brominated (XLogP3 1.2) analogs [3]. This property is critical when targeting hydrophobic protein binding sites or when improving membrane permeability is a key objective in lead optimization.

Quote Request

Request a Quote for Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.